3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-
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Overview
Description
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)-, also known as α-terpineol acetate, is a colorless liquid with a floral odor. It is widely used in the fragrance and flavor industry due to its pleasant aroma. However, its applications are not limited to the fragrance and flavor industry. It has been found to have various biological activities, making it a promising compound for scientific research.
Scientific Research Applications
Synthesis and Antisepsis Application
3-Cyclohexene-1-methanol derivatives have been explored for their potential in medical applications, particularly as antisepsis agents. For instance, Yamada et al. (2006) developed efficient synthesis methods for an optically active cyclohexene derivative, specifically ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [(R)-1: TAK-242], which shows promise as a new antisepsis agent (Yamada et al., 2006).
Applications in Electrochemical Reactions
Cyclohexene derivatives are also significant in the field of electrochemistry. Möller and Schäfer (1997) investigated the anodic oxidation of cyclohexene in methanol, finding that the basicity or acidity of the electrolyte and methanol concentration significantly influence the product distribution. This research highlights the potential of cyclohexene derivatives in fine-tuning electrochemical processes (Möller & Schäfer, 1997).
Use in Fuel Synthesis
In the energy sector, cyclohexene derivatives have been utilized in synthesizing jet fuel range cycloalkanes. Tang et al. (2017) successfully synthesized 1,1,3-trimethyl-cyclohexane, a jet fuel range cycloalkane, by coupling the aqueous phase reforming of glycerol and the hydrodeoxygenation of isophorone. This approach presents an innovative way to produce renewable jet fuel (Tang et al., 2017).
Photocatalysis and Substitution Reactions
The role of cyclohexene derivatives in photocatalysis and substitution reactions has been extensively studied. Arnold and Snow (1988) explored the photochemical nucleophile-olefin combination and aromatic substitution reactions, demonstrating the versatility of cyclohexene derivatives in forming various regio- and stereoisomers (Arnold & Snow, 1988).
Exploration in Organic Synthesis
The utility of cyclohexene derivatives extends to organic synthesis as well. Kinoshita et al. (2008) reported on the chemoenzymatic synthesis of (+)-alpha-polypodatetraene and methyl (5R,10R,13R)-labda-8-en-15-oate, showcasing the use of cyclohexene derivatives in producing complex organic compounds (Kinoshita et al., 2008).
properties
CAS RN |
7785-54-8 |
---|---|
Product Name |
3-Cyclohexene-1-methanol, alpha,alpha,4-trimethyl-, 1-acetate, (1R)- |
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-yl acetate |
InChI |
InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3/t11-/m0/s1 |
InChI Key |
IGODOXYLBBXFDW-NSHDSACASA-N |
Isomeric SMILES |
CC1=CC[C@@H](CC1)C(C)(C)OC(=O)C |
SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)OC(=O)C |
Other CAS RN |
7785-54-8 |
Pictograms |
Environmental Hazard |
Purity |
95% min. |
synonyms |
1R-Terpinyl Acetate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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